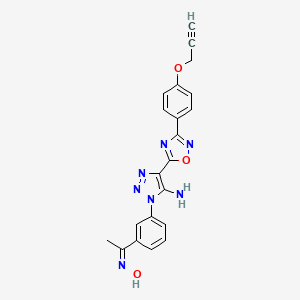
N3-PEG8-Phe-Lys-PABC-Gefitinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N3-PEG8-Phe-Lys-PABC-Gefitinib is a compound that combines the antitumor agent Gefitinib, an orally active epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, with a cleavable linker N3-PEG8-Phe-Lys-PABC. This compound is used as an antibody-drug conjugate (ADC) agent-linker complex, exhibiting potent antitumor activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N3-PEG8-Phe-Lys-PABC-Gefitinib is synthesized through a series of chemical reactions involving the conjugation of Gefitinib with the linker N3-PEG8-Phe-Lys-PABC. The synthesis involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where the azide group in N3-PEG8-Phe-Lys-PABC reacts with alkyne-containing molecules .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N3-PEG8-Phe-Lys-PABC-Gefitinib undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group in N3-PEG8-Phe-Lys-PABC reacting with alkyne-containing molecules
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups
Common Reagents and Conditions
Reagents: Azide-containing N3-PEG8-Phe-Lys-PABC, alkyne-containing molecules, copper catalysts, DBCO, and BCN groups
Conditions: Reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity
Major Products
The major products formed from these reactions are the conjugated compounds, which exhibit potent antitumor activity due to the presence of Gefitinib .
Wissenschaftliche Forschungsanwendungen
N3-PEG8-Phe-Lys-PABC-Gefitinib has several scientific research applications, including:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules
Biology: Employed in the study of cellular processes and molecular interactions
Medicine: Utilized in the development of targeted cancer therapies due to its antitumor activity
Industry: Applied in the production of antibody-drug conjugates for cancer treatment
Wirkmechanismus
N3-PEG8-Phe-Lys-PABC-Gefitinib exerts its effects through the following mechanisms:
Molecular Targets: The compound targets the epidermal growth factor receptor (EGFR) tyrosine kinase, inhibiting its activity
Pathways Involved: The inhibition of EGFR tyrosine kinase disrupts cellular signaling pathways involved in cell proliferation and survival, leading to the death of cancer cells
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N3-PEG4-Phe-Lys-PABC-Gefitinib: Similar structure but with a shorter PEG chain
N3-PEG12-Phe-Lys-PABC-Gefitinib: Similar structure but with a longer PEG chain
Uniqueness
N3-PEG8-Phe-Lys-PABC-Gefitinib is unique due to its optimal PEG chain length, which provides a balance between solubility and stability, enhancing its antitumor activity .
Eigenschaften
Molekularformel |
C60H81ClFN11O15 |
|---|---|
Molekulargewicht |
1250.8 g/mol |
IUPAC-Name |
[4-[[(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl N-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]carbamate |
InChI |
InChI=1S/C60H81ClFN11O15/c1-78-54-41-52-48(57(67-43-66-52)69-47-15-16-50(62)49(61)39-47)40-55(54)87-21-7-19-65-60(77)88-42-45-11-13-46(14-12-45)70-58(75)51(10-5-6-18-63)72-59(76)53(38-44-8-3-2-4-9-44)71-56(74)17-22-79-24-26-81-28-30-83-32-34-85-36-37-86-35-33-84-31-29-82-27-25-80-23-20-68-73-64/h2-4,8-9,11-16,39-41,43,51,53H,5-7,10,17-38,42,63H2,1H3,(H,65,77)(H,70,75)(H,71,74)(H,72,76)(H,66,67,69)/t51-,53-/m0/s1 |
InChI-Schlüssel |
TUHINEFUIDIDGU-XXWZEBKPSA-N |
Isomerische SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCNC(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Kanonische SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCNC(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine](/img/structure/B11934541.png)
![[5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate](/img/structure/B11934542.png)

![4-{5-[(E)-2-[(3-methylphenyl)methylidene]hydrazin-1-yl]-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine](/img/structure/B11934546.png)
![1-[4-[3-fluoro-4-[[(3R,6S)-3-methyl-1,1-dioxo-6-phenylthiazinan-2-yl]methyl]phenyl]piperazin-1-yl]ethanone](/img/structure/B11934547.png)
![[4-[2-(Fluoromethoxy)phenyl]phenyl]-imino-methyl-oxo-lambda6-sulfane](/img/structure/B11934557.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S)-2-[(3R,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934564.png)
![methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B11934575.png)
![methyl (2R)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate](/img/structure/B11934578.png)
![(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B11934580.png)
